(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
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Overview
Description
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, which is further substituted with dimethyl groups. The naphthamide moiety is attached to the thiazole ring through an imine linkage, giving the compound its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Substitution with Dimethyl Groups:
Formation of the Imine Linkage: The final step involves the condensation of the 3,6-dimethylbenzo[d]thiazole-2-carbaldehyde with 1-naphthylamine under basic conditions to form the imine linkage, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine linkage to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities but differ in their functional groups and biological activities.
Naphthamide Derivatives: Compounds like N-phenyl-1-naphthamide and N-(2-hydroxyphenyl)-1-naphthamide have similar naphthamide moieties but differ in their substituents and applications.
Uniqueness
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is unique due to the presence of both the dimethyl-substituted benzothiazole ring and the naphthamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-10-11-17-18(12-13)24-20(22(17)2)21-19(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHHQWHWGPSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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